physicochemical properties of Gly-gly-tyr-oh hcl
physicochemical properties of Gly-gly-tyr-oh hcl
An In-depth Technical Guide to the Physicochemical Properties of Glycyl-glycyl-L-tyrosine Hydrochloride (Gly-Gly-Tyr-OH HCl)
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the core physicochemical properties of the tripeptide Glycyl-glycyl-L-tyrosine Hydrochloride (Gly-Gly-Tyr-OH HCl). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights and detailed methodologies. Understanding these fundamental characteristics is a critical prerequisite for successful formulation, stability testing, and application of this peptide in biochemical and pharmaceutical research.
Introduction: The Significance of Gly-Gly-Tyr-OH HCl
Glycyl-glycyl-L-tyrosine is a tripeptide composed of two glycine residues and one L-tyrosine residue. As the hydrochloride salt, its properties are crucial for applications ranging from a building block in solid-phase peptide synthesis to its use in biochemical assays and as a potential component in drug delivery systems.[1] The presence of the tyrosine residue, with its phenolic side chain, provides a site for potential modification and interaction, while the glycine residues offer conformational flexibility.[1] This guide elucidates the key physicochemical parameters that govern its behavior in experimental and developmental settings.
Core Molecular and Physical Attributes
A foundational understanding begins with the basic molecular and physical identifiers of Gly-Gly-Tyr-OH HCl. These properties are intrinsic to the molecule and form the basis for all subsequent experimental design.
| Property | Value | Source(s) |
| Synonyms | Gly-Gly-Tyr-OH·HCl, Glycyl-Glycyl-Tyrosine Hydrochloride | [1] |
| CAS Number | 17343-07-6 | [1][2] |
| Molecular Formula | C₁₃H₁₈ClN₃O₅ (as HCl salt) | [1][2] |
| Molecular Weight | 331.75 g/mol (as HCl salt); 295.30 g/mol (free base) | [1][2][3] |
| Appearance | White to off-white powder | [1] |
| Purity | Typically ≥97% (as determined by HPLC) | [1] |
| Storage | Recommended storage at 0-8 °C for short-term; -20°C for long-term stability.[1][4] |
Solubility Profile: A Strategic Approach
A peptide's utility is fundamentally linked to its ability to be solubilized in a manner compatible with the intended application. The solubility of Gly-Gly-Tyr-OH HCl is dictated by its hydrophilic and hydrophobic moieties and the ionization state of its functional groups.
Theoretical Solubility Assessment
The amino acid composition—two neutral, flexible glycine residues and a more complex tyrosine residue—suggests moderate solubility. The overall charge of the peptide is a primary determinant of its aqueous solubility. To assess this, we calculate the net charge at a neutral pH:
-
N-terminal amine (NH₂): +1
-
C-terminal carboxyl (COOH): -1
-
Tyrosine phenolic hydroxyl (-OH): 0 (pKa is ~10, so it's uncharged at pH 7)
The net charge of the free base at pH 7 is zero. Peptides with a net neutral charge can have limited aqueous solubility. However, as the hydrochloride salt, the N-terminal amine is protonated, which can enhance solubility in neutral to acidic aqueous solutions.
Experimental Determination of Solubility
Given the variability in peptide solubility, a systematic experimental approach is paramount. The following protocol is a self-validating system to determine an appropriate solvent.
Caption: A systematic workflow for peptide solvent selection.
-
Preparation: Before opening, centrifuge the vial to pellet all lyophilized powder.[5] Allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[6]
-
Initial Test: Use a small, non-critical amount of the peptide for the initial solubility test.[6]
-
Primary Solvent (Water): Add sterile, deionized water or a simple buffer (e.g., phosphate or Tris at pH 7) to the peptide.[5]
-
Causality: As a polar molecule with charged groups, water is the preferred initial solvent for compatibility with most biological assays.[7]
-
-
Mechanical Agitation: If the peptide does not dissolve immediately, briefly sonicate the sample (e.g., 3 cycles of 10 seconds, chilling on ice in between).[5] Sonication provides the energy to break up intermolecular forces in the lyophilized powder, aiding dissolution.[5]
-
pH Modification: If the peptide remains insoluble, the net charge may need to be shifted away from its isoelectric point.
-
For Gly-Gly-Tyr-OH, which is neutral to slightly acidic, adding a small amount of dilute acetic acid (e.g., 10%) can help by ensuring the C-terminal carboxyl group is fully protonated, which may disrupt aggregation.[8]
-
-
Organic Co-solvents: If aqueous solutions fail, organic solvents are the next step.
-
Dissolve the peptide in a minimal volume of DMSO.[8][9] Then, slowly add this solution to your aqueous buffer with vigorous stirring to the final desired concentration.
-
Causality: DMSO is a strong polar aprotic solvent that disrupts both hydrophobic interactions and hydrogen bonds, making it effective for many peptides that are difficult to dissolve.[6] However, its concentration must be kept low in cell-based assays due to potential toxicity.
-
Dissociation Constants (pKa) and Isoelectric Point (pI)
The pKa values of a peptide's ionizable groups dictate its charge state at any given pH. This is critical for its interaction with biological targets, solubility, and behavior in techniques like ion-exchange chromatography and electrophoresis.
Gly-Gly-Tyr-OH HCl has three primary ionizable groups:
-
N-terminal α-amino group: Expected pKa ~8.0
-
C-terminal α-carboxyl group: Expected pKa ~3.1
-
Tyrosine phenolic hydroxyl group: Expected pKa ~10.1
Note: These are typical values for amino acid residues in peptides and the exact values for Gly-Gly-Tyr-OH must be determined experimentally.
Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly precise and reliable method for determining the pKa values of ionizable groups.[10][11] The procedure involves titrating a solution of the peptide with a strong acid or base and monitoring the pH.
Caption: Experimental workflow for pKa determination.
-
System Calibration: Calibrate a pH meter with high precision using standard buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Dissolve a precisely weighed amount of Gly-Gly-Tyr-OH HCl in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM).[12]
-
Causality: Maintaining constant ionic strength minimizes changes in activity coefficients, ensuring the measured pH changes are due to protonation/deprotonation events.
-
-
Initial Acidification: Adjust the solution to a starting pH of ~1.8-2.0 with a standardized solution of HCl (e.g., 0.1 M). This ensures all ionizable groups are fully protonated.[12]
-
Titration: Place the solution in a temperature-controlled vessel with constant stirring. Add small, precise increments of a standardized NaOH solution (e.g., 0.1 M).[12]
-
Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting titration curve will show buffer regions corresponding to the titration of each ionizable group. The pKa is the pH at the midpoint of each of these buffer regions.[12] The isoelectric point (pI) can be calculated from the relevant pKa values.
Stability Profile: Ensuring Integrity
Peptide stability is a critical parameter, particularly for pharmaceutical applications. Degradation can lead to loss of activity and the formation of potentially immunogenic impurities.[1] Stability is typically assessed using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]
Common Peptide Degradation Pathways
-
Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid residues (not present in Gly-Gly-Tyr-OH). Can be accelerated by acidic or basic conditions.
-
Oxidation: The tyrosine residue is susceptible to oxidation. This pathway is a key consideration for Gly-Gly-Tyr-OH.
-
Deamidation: Occurs at asparagine and glutamine residues (not present in Gly-Gly-Tyr-OH).
Experimental Protocol for Forced Degradation Study
A forced degradation study intentionally exposes the peptide to harsh conditions to identify potential degradation products and establish the specificity of the analytical method.[13]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. H-Gly-Gly-Tyr-OH | CAS 17343-07-6 (net) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. H-TYR-GLY-GLY-OH | 21778-69-8 [m.chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. merckmillipore.com [merckmillipore.com]
- 8. genscript.com [genscript.com]
- 9. Buy Glycyl-L-tyrosine | 658-79-7 | >98% [smolecule.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
